Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2
CAS No.: 148579-93-5
Cat. No.: VC20844615
Molecular Formula: C20H21NO13
Molecular Weight: 483.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148579-93-5 |
|---|---|
| Molecular Formula | C20H21NO13 |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate |
| Standard InChI | InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
| Standard InChI Key | MHAQOFAFDHVKQE-KVIJGQROSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |
| SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Introduction
Chemical and Physical Properties
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is characterized by specific chemical and physical properties that make it suitable for its application as a cleavable linker in ADC synthesis. Understanding these properties is essential for researchers working with this compound in laboratory settings.
Basic Identification
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is identified by several standard chemical identifiers that allow for its precise recognition in scientific literature and commercial catalogs.
| Parameter | Value |
|---|---|
| CAS Number | 148579-93-5 |
| Molecular Formula | C₂₀H₂₁NO₁₃ |
| Molecular Weight | 483.38 g/mol |
| Purity (Commercial) | ≥98% |
The compound is officially designated as Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2, and this full name must be used in scientific communications as per research standards .
Structural Characteristics
The molecular structure of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 consists of several key components that contribute to its functionality as an ADC linker. The compound incorporates a glucopyranuronate core with acetyl protecting groups, a phenyl aldehyde moiety, and a nitro group that plays a crucial role in its self-immolative properties when exposed to specific cellular environments.
The structural design of this compound is specifically engineered to maintain stability during circulation in the bloodstream while facilitating controlled release of the cytotoxic payload once the ADC has been internalized by target cells. This dual characteristic is essential for minimizing off-target effects and maximizing therapeutic efficacy .
Role in Antibody-Drug Conjugate Development
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 serves as a critical component in the development of antibody-drug conjugates, a class of biopharmaceuticals that has gained significant attention in targeted cancer therapy.
Antibody-Drug Conjugate Framework
Antibody-drug conjugates (ADCs) represent a sophisticated approach to cancer treatment, combining the specificity of antibodies with the cytotoxic potency of small-molecule drugs. These therapeutic agents consist of three primary components:
-
A monoclonal antibody that targets specific antigens expressed on cancer cells
-
A cytotoxic payload (typically a small molecule drug)
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 functions as this crucial linker, ensuring that the cytotoxic payload remains attached to the antibody until the ADC reaches its target .
Functional Role as a Cleavable Linker
The primary function of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 within ADCs is to provide a stable yet conditionally cleavable connection between the antibody and the cytotoxic drug. This specific linker is classified as "cleavable," meaning it is designed to remain intact during circulation in the bloodstream but undergo specific chemical or enzymatic cleavage once internalized by target cells .
This cleavable property is critical for ADC efficacy, as it ensures that:
-
The cytotoxic drug remains inactive during systemic circulation, reducing off-target toxicity
-
The drug is efficiently released from the antibody once the ADC has been internalized by the target cancer cell
-
The released drug can then exert its cytotoxic effect specifically within the target cell
Biochemical Mechanism
The effectiveness of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 as an ADC linker stems from its carefully designed biochemical properties that enable selective drug release.
Stability in Circulation
One of the primary challenges in ADC development is ensuring that the linker remains stable in the bloodstream to prevent premature release of the cytotoxic payload. Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 addresses this challenge through its chemical structure, which confers resistance to plasma proteases and other circulating enzymes.
The acetyl protecting groups on the glucopyranuronate moiety contribute significantly to this stability, preventing enzymatic attack during circulation. This stability is essential for maintaining the integrity of the ADC and preventing systemic toxicity prior to reaching target cells .
Mechanism of Cleavage
Once an ADC containing Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is internalized by a target cancer cell through receptor-mediated endocytosis, it is subjected to the acidic and enzymatically rich environment of the lysosomal compartment. This environment triggers a series of chemical events leading to linker cleavage and drug release:
-
The acidic environment within lysosomes initiates chemical reactions that destabilize the linker
-
The nitro group in the compound undergoes self-immolation
-
This process results in the release of the attached cytotoxic drug within the cancer cell
This lysosomal-dependent cleavage mechanism ensures that the cytotoxic payload is released specifically within target cells, enhancing the therapeutic index of the ADC by minimizing damage to healthy tissues.
| Form | Storage Temperature | Duration | Additional Conditions |
|---|---|---|---|
| Powder | -20°C | Up to 3 years | Sealed, away from moisture and light |
| In DMSO solution | -80°C | Up to 6 months | Sealed, away from moisture and light |
| In DMSO solution | -20°C | Up to 1 month | Sealed, away from moisture and light |
It is generally advised against storing prepared solutions for extended periods; instead, researchers should prepare fresh solutions as needed for optimal results .
Solution Preparation
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 demonstrates high solubility in DMSO, which is the preferred solvent for preparing stock solutions. The following table provides guidance for preparing solutions of varying concentrations:
| Desired Concentration | Amount of Compound | Required DMSO Volume | ||
|---|---|---|---|---|
| 1 mg | 5 mg | 10 mg | ||
| 1 mM | 1 mg | 5 mg | 10 mg | 2.0688 mL, 10.3438 mL, 20.6877 mL respectively |
| 5 mM | 1 mg | 5 mg | 10 mg | 0.4138 mL, 2.0688 mL, 4.1375 mL respectively |
| 10 mM | 1 mg | 5 mg | 10 mg | 0.2069 mL, 1.0344 mL, 2.0688 mL respectively |
For complete dissolution, ultrasonic treatment may be necessary, as indicated by manufacturer guidelines .
Research Applications and Findings
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 has become an important component in contemporary oncological research, particularly in the development of targeted therapies that aim to improve efficacy while reducing side effects.
Therapeutic Advantages
Studies evaluating ADCs that utilize Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 as a linker have demonstrated several significant advantages over traditional chemotherapy approaches:
-
Improved therapeutic index, defined as the ratio between the toxic dose and the effective dose
-
Enhanced targeting specificity, reducing off-target effects
-
Better tumor penetration and distribution of the cytotoxic agent
These improvements are attributed to the linker's ability to maintain stability during circulation while facilitating efficient drug release specifically within target cells .
Current Research Applications
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is currently employed in various research settings focused on ADC development, including:
-
Conjugation with antibodies targeting novel tumor-associated antigens
-
Development of next-generation ADCs with improved pharmacokinetic profiles
-
Exploration of new cytotoxic payloads that can be effectively delivered using this linker system
One notable research application involves anti-B7-H3 antibodies conjugated with cytotoxic agents using Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 as the linker, as referenced in patent literature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume